2,2'-Bithiophene-5-carbothioamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,2’-Bithiophene-5-carbothioamide is not explicitly mentioned in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving 2,2’-Bithiophene-5-carbothioamide are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bithiophene-5-carbothioamide are not explicitly mentioned in the sources I found .Scientific Research Applications
Synthesis and Derivative Development
2,2'-Bithiophene-5-carbothioamide and its derivatives are pivotal in the synthesis of complex organic compounds. For example, palladium-catalyzed arylation reactions have been utilized for the synthesis of 5,5′-diarylated 2,2′-bithiophenes. These reactions involve C–H bond cleavage and can selectively produce monoarylated products at the 5-position, leading to unsymmetrically 5,5′-diarylated compounds (Yokooji et al., 2004). Moreover, a comprehensive study on novel polythiophenes, where bithiophene units are connected by ethynyl or bisethynylarylenyl bridges, showcases their ambipolar behavior and the role of 2,2′-bithiophene in the synthesis of conducting polymers (Krompiec et al., 2013).
Spectroscopic and Computational Studies
Detailed spectroscopic and computational studies on [2,2′-bithiophene]-5-carboxylic acid, a closely related compound, reveal insights into its structural features and spectral properties. These studies are crucial for understanding the electronic behavior of such compounds (Einkauf et al., 2016).
Organic Electronics and Photovoltaics
2,2'-Bithiophene-5-carbothioamide derivatives are central to the development of organic electronics. For instance, push–pull bithiophene azo-chromophores bearing thiazole and benzothiazole acceptor moieties have been synthesized, showcasing potential in redox, luminescent, and nonlinear optical properties. This is indicative of their application in organic photovoltaics and other electronic devices (Raposo et al., 2011). Furthermore, UV polymerization of oligothiophenes, including 2,2‘-bithiophene, has been explored for nanostructured heterojunction solar cells, emphasizing the role of these compounds in renewable energy technologies (Huisman et al., 2004).
Organic-Inorganic Hybrid Materials
The structural properties of 2,2'-bithiophene derivatives significantly influence the formation of organic-inorganic hybrid materials. Research on compounds like 5-ammoniumethylsulfanyl-2,2'-bithiophene and its derivatives demonstrates their potential in creating novel hybrid materials with diverse applications, ranging from semiconductors to photocatalysts (Zhu et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS3/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVIRFQRORPWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372404 | |
Record name | 2,2'-Bithiophene-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene-5-carbothioamide | |
CAS RN |
128275-04-7 | |
Record name | 2,2'-Bithiophene-5-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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